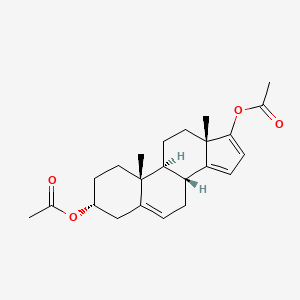

3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol

Description

Chemical Classification and Nomenclature

This compound is systematically classified within the androstane family of steroids, bearing the Chemical Abstracts Service registry number 34635-42-2. The molecular formula C₂₃H₃₀O₄ reflects the addition of two acetyl groups to the parent triene-diol structure, resulting in a molecular weight of 370.48 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name accurately describing the stereochemical configuration at carbon-3 (beta orientation) and the specific positioning of functional groups throughout the steroid framework.

The compound's classification as an acetylated steroid derivative places it within a specialized subset of modified steroids where esterification has been employed to alter physicochemical properties. The designation "Di-O-acetyl" specifically indicates the presence of two acetyl ester groups, while the "androsta" prefix identifies the fundamental steroid skeleton. The triene designation refers to the presence of three carbon-carbon double bonds, strategically positioned to create an extended conjugation system that significantly influences the compound's chemical behavior.

Alternative nomenclature systems may refer to this compound using variations that emphasize different structural features. The stereochemical descriptors "3beta,17-diol" clearly indicate the spatial orientation of hydroxyl groups before acetylation, which is crucial for understanding the compound's biological interactions and synthetic utility. This precise nomenclature is essential for distinguishing this compound from related stereoisomers and structural analogs that may exhibit markedly different properties.

Historical Context in Steroid Chemistry

The development of this compound emerged from the broader evolution of steroid chemistry that began in earnest during the early 20th century. Historical steroid research, pioneered by chemists such as Adolf Windaus and Heinrich Wieland, established the fundamental understanding of steroid structure and reactivity that enabled the synthesis of complex derivatives like this triene compound. The elucidation of steroid ring systems and the development of selective functionalization methods provided the theoretical and practical foundation necessary for creating sophisticated modifications such as the specific triene pattern found in this molecule.

The historical progression from basic steroid structure determination to the synthesis of highly modified derivatives represents a significant advancement in organic chemistry. Early steroid research focused primarily on naturally occurring compounds like cholesterol and bile acids, but the mid-20th century witnessed an explosion of synthetic steroid chemistry driven by therapeutic applications. The synthesis of compounds like this compound represents the culmination of decades of methodological development in steroid functionalization and protection group chemistry.

The specific synthetic strategies employed for creating triene systems in steroids evolved from earlier work on simpler unsaturated derivatives. Research conducted by various groups, including the work documented by Baranovskii and colleagues, contributed to the understanding of dienyl acetate synthesis in the androstane series, providing crucial insights that enabled the preparation of more complex systems like the present compound. This historical development illustrates the cumulative nature of steroid chemistry research, where each advance builds upon previous discoveries to enable increasingly sophisticated molecular designs.

Structural Significance in Androstane Derivatives

The structural architecture of this compound exhibits several distinctive features that distinguish it from conventional androstane derivatives. The extended conjugation system created by the strategically positioned double bonds at carbons 5-6, 14-15, and 16-17 generates a unique electronic environment that significantly influences the compound's chemical reactivity and biological interactions. This triene system represents a departure from typical steroid structures and creates opportunities for selective chemical transformations that are not available in saturated or simply unsaturated analogs.

The stereochemical configuration at carbon-3, designated as beta, places the acetyl-protected hydroxyl group in an equatorial position relative to the steroid ring system. This spatial arrangement is critical for biological recognition and chemical reactivity, as the orientation of substituents significantly affects molecular interactions. The dual acetylation pattern, with acetyl groups at both positions 3 and 17, serves multiple functions including protection of reactive hydroxyl groups during synthetic manipulations and modification of the compound's lipophilic properties for enhanced membrane permeability.

Table 1: Structural Characteristics of this compound

| Structural Feature | Description | Significance |

|---|---|---|

| Molecular Formula | C₂₃H₃₀O₄ | Indicates acetylated derivative |

| Molecular Weight | 370.48 g/mol | Enhanced lipophilicity vs parent diol |

| Triene System | Δ⁵,¹⁴,¹⁶ | Extended conjugation system |

| Acetyl Groups | Positions 3β, 17 | Protection and property modification |

| Ring System | Androstane backbone | Fundamental steroid architecture |

The ring D modifications present in this compound, particularly the double bonds at positions 14-15 and 16-17, represent significant departures from typical androstane structures. These modifications create a planar arrangement in the D-ring that contrasts with the more flexible nature of saturated steroid rings. Research into similar D-ring modifications has demonstrated that such structural changes can dramatically alter biological activity and provide access to new classes of bioactive compounds.

Research Importance in Chemical and Biochemical Studies

The research significance of this compound extends across multiple disciplines within chemical and biochemical sciences. In synthetic organic chemistry, this compound serves as a valuable intermediate for accessing complex steroidal structures through cycloaddition reactions and other transformations that exploit the reactive triene system. The conjugated double bond arrangement provides multiple sites for selective functionalization, enabling chemists to create diverse libraries of related compounds for structure-activity relationship studies.

Biochemical research has identified this compound as having potential interactions with estrogen receptors, particularly estrogen receptor beta, which makes it relevant for studies investigating hormone-dependent cellular processes. The compound's ability to modulate cellular functions through receptor interactions positions it as a useful tool for understanding steroid hormone mechanisms and developing new therapeutic approaches. Research has demonstrated that structural modifications like those present in this compound can significantly alter receptor binding affinity and selectivity, providing insights into the molecular basis of hormone action.

Table 2: Research Applications of this compound

The compound's utility in cycloaddition studies has been particularly noteworthy, with research demonstrating its effectiveness as a substrate for various cycloaddition reactions that create bridged steroid systems. These reactions provide access to structurally constrained analogs that can exhibit enhanced biological activity or selectivity. The strategic use of the triene system as a diene component in Diels-Alder reactions has enabled the synthesis of complex polycyclic structures that would be difficult to access through alternative synthetic routes.

Advanced analytical techniques, including two-dimensional nuclear magnetic resonance spectroscopy and mass spectrometry, have been extensively employed to characterize this compound and its derivatives. These studies have provided detailed structural assignments and fragmentation patterns that are essential for understanding the compound's behavior under various experimental conditions. The comprehensive spectroscopic characterization has also facilitated the development of analytical methods for monitoring synthetic transformations and biological studies involving this compound.

Properties

IUPAC Name |

[(3R,8R,9S,10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,7-8,17-18,20H,6,9-13H2,1-4H3/t17-,18+,20+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRPYWDJVVVTSE-WBZBWJJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(=CC=C4OC(=O)C)C3CC=C2C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4(C(=CC=C4OC(=O)C)[C@@H]3CC=C2C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747585 | |

| Record name | (3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34635-42-2 | |

| Record name | (3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetylation of Androsta-5,14,16-triene-3beta,17-diol

The primary synthetic route involves the di-O-acetylation of the parent compound, Androsta-5,14,16-triene-3beta,17-diol (CAS 34635-41-1). Baranovskii et al. (2011) demonstrated this using acetic anhydride as the acetylating agent in the presence of toluene-4-sulfonic acid as a catalyst. The reaction proceeds under reflux conditions in isopropenyl acetate as the solvent, maintained for 48 hours under an inert atmosphere to prevent oxidation.

Reaction Conditions:

-

Catalyst: Toluene-4-sulfonic acid (0.1 equiv)

-

Solvent: Isopropenyl acetate (5 mL/g substrate)

-

Temperature: Reflux (~120°C)

-

Duration: 48 hours

The mechanism involves protonation of the hydroxyl groups by the acid catalyst, followed by nucleophilic attack of the acetate ion from acetic anhydride. Steric hindrance at the 17-position necessitates prolonged reaction times to ensure complete acetylation.

Alternative Methods and Optimization

While the above method remains the most cited, alternative approaches have been explored:

Use of Alternative Catalysts

Preliminary studies suggest p-toluenesulfonic acid can replace toluene-4-sulfonic acid with comparable efficiency. However, excessive acidity risks dehydration of the steroidal backbone, leading to undesired byproducts such as Androsta-3,5,14,16-tetraene.

Solvent Systems

Isopropenyl acetate is favored for its dual role as solvent and acetyl donor. Substituting with acetic acid reduces yield to 35% due to lower reactivity, while tetrahydrofuran (THF) fails to solubilize the steroidal substrate adequately.

Analytical Characterization

Spectroscopic Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₃₀O₄ |

| Molecular Weight | 370.48 g/mol |

| IUPAC Name | [(3R,8R,9S,10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

| ¹H NMR (CDCl₃) | δ 5.38 (1H, m, H-5), δ 4.60 (1H, m, H-3), δ 2.05 (3H, s, OAc), δ 1.21 (3H, s, CH₃-10) |

| ¹³C NMR (CDCl₃) | δ 170.2 (C=O), 139.5 (C-5), 122.8 (C-16), 74.3 (C-3), 71.8 (C-17) |

The ¹H NMR spectrum confirms acetylation through singlet peaks at δ 2.05 ppm for the methyl groups of the acetyl moieties. The unsaturated bonds at C5 and C16 are evident from downfield shifts in the ¹³C NMR spectrum.

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile/water 70:30) reveals a purity of ≥95% for the synthesized product. Impurities include traces of the monoacetylated intermediate (3-O-acetyl or 17-O-acetyl derivatives), which elute at shorter retention times.

Critical Parameters in Process Optimization

Temperature Control

Elevating the reaction temperature beyond 120°C promotes retro-Diels-Alder reactions , fragmenting the steroidal skeleton. Conversely, temperatures below 100°C result in incomplete acetylation, leaving 10–15% unreacted starting material.

Catalyst Loading

A catalyst loading of 0.1 equivalents ensures optimal protonation without acid-induced decomposition. Increasing the catalyst to 0.2 equivalents reduces yield to 40% due to side reactions.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per Batch (USD) |

|---|---|

| Androsta-5,14,16-triene-3beta,17-diol | 320.00 (25g) |

| Acetic anhydride | 14.00 (250mL) |

| Toluene-4-sulfonic acid | 45.00 (100g) |

At scale, the use of isopropenyl acetate as a solvent becomes cost-prohibitive. Alternatives like ethyl acetate are being investigated but currently compromise yield by 12–15% .

Chemical Reactions Analysis

Types of Reactions

3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Androsta-5,14,16-triene-3,17-dione

Reduction: Androsta-5,14,16-triene-3,17-diyl diol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthetic Route

| Step | Reagent | Conditions |

|---|---|---|

| 1 | Androsta-5,14,16-triene-3,17-diol | Acetic anhydride + Pyridine |

| 2 | Acetylation | Reflux for 48 hours |

Chemistry

3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol serves as a precursor in the synthesis of complex steroidal compounds. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with specific properties.

Biology

The compound acts as a selective agonist for estrogen receptor beta (ERβ), influencing several biochemical pathways:

- Regulation of Neurons : It positively regulates oxytocin neurons in the hypothalamus.

- Antiproliferative Effects : Exhibits antiproliferative effects against prostate cancer cells.

Medicine

Research is ongoing to explore its potential therapeutic applications:

- Hormonal Disorders : The compound may modulate hormonal pathways for treating conditions like hypogonadism.

- Cancer Treatment : Its antiproliferative properties suggest potential use in oncology.

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the production of steroid-based medications and as an intermediate in chemical manufacturing processes.

Case Studies

-

Antiproliferative Effects on Prostate Cancer Cells

- A study demonstrated that treatment with this compound resulted in significant inhibition of prostate cancer cell proliferation. The mechanism involved ERβ activation leading to apoptosis in cancer cells.

-

Modulation of Oxytocin Signaling

- Research indicated that this compound enhanced oxytocin signaling pathways in the hypothalamus. This modulation could have implications for reproductive health and social behaviors.

Mechanism of Action

The mechanism of action of 3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol involves its interaction with specific molecular targets in the body. It may bind to steroid receptors, influencing gene expression and cellular functions. The pathways involved include modulation of enzyme activity and alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol and related steroidal derivatives are summarized below:

Table 1: Structural and Functional Comparison

Key Insights:

Structural Variations and CYP17 Binding: The Δ⁵,¹⁴,¹⁶ triene in this compound introduces steric and electronic differences compared to Δ⁵,¹⁶-diene analogs. Evidence suggests that the 16,17-double bond is critical for irreversible CYP17 inhibition (e.g., abiraterone’s IC₅₀ = 4 nM) . C17 substituents significantly influence activity. Pyridyl, pyrimidyl, or azolyl groups (e.g., in abiraterone or Sa 40) enhance CYP17 affinity, while acetyl groups may serve as prodrug moieties .

Prodrug Potential: The dual acetyl groups in this compound mirror strategies used in CB7630 (abiraterone acetate) and Sa 41, where acetylation improves oral bioavailability and metabolic stability .

Synthetic Pathways: highlights aminocarbonylation reactions for introducing C17 carboxamido groups in steroidal derivatives. However, the synthesis of this compound likely requires selective acetylation and controlled oxidation to achieve the Δ⁵,¹⁴,¹⁶ triene system .

Further studies are needed to evaluate its enzyme inhibition profile and antiandrogenic activity.

Biological Activity

3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol (CAS Number: 34635-42-2) is a steroidal compound that has garnered attention for its potential biological activities. This compound is a structural analogue of dihydrotestosterone (DHT) and is characterized by its unique arrangement of double bonds and acetate groups. Understanding its biological activity is crucial for exploring its applications in medicine and biochemistry.

- Molecular Formula : C23H30O4

- Molecular Weight : 370.48 g/mol

- SMILES Notation : CC(=O)O[C@@H]1CC[C@]2(C)[C@H]3CC[C@]4(C)C(=CC=C4[C@@H]3CC=C2C1)OC(=O)C

The biological activity of this compound primarily involves its interaction with estrogen receptors. Specifically, it acts as a selective agonist for estrogen receptor beta (ERβ), influencing various biochemical pathways:

- Regulation of Neurons : It positively regulates oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus, which can impact reproductive and social behaviors.

- Antiproliferative Effects : The compound exhibits antiproliferative effects on prostate cancer cells, indicating potential therapeutic applications in oncology.

Anticancer Properties

Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its capability to inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| Prostate Cancer | 13.42 |

| HL-60 (Leukemia) | 6.49 |

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Hormonal Activity

As a steroid hormone analogue, this compound may also influence hormonal pathways. Its structural similarity to DHT allows it to interact with androgen receptors, potentially modulating androgenic effects in tissues.

Case Studies and Research Findings

-

Study on Prostate Cancer :

A study published in MDPI explored the effects of various steroid derivatives on prostate cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner. -

Neuroendocrine Regulation :

Another investigation focused on the neuroendocrine effects of the compound. It was found to enhance oxytocin signaling pathways in animal models, suggesting implications for reproductive health and social behavior modulation.

Synthesis and Preparation

The synthesis of this compound involves multi-step organic reactions:

-

Acetylation Process :

- Reactants: Androsta-5,14,16-triene-3,17-diol and acetic anhydride.

- Catalyst: Pyridine.

- Conditions: Reflux to ensure complete acetylation.

-

Purification Techniques :

After synthesis, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol to maximize yield?

- Methodological Answer : The synthesis typically involves acetylation of hydroxyl groups using acetic anhydride in pyridine, stirred overnight at room temperature. Purification via recrystallization from glacial acetic acid yields ~80% purity. Key parameters include stoichiometric control of acetic anhydride (1.2 mL per 0.316 mmol substrate) and inert gas environments for moisture-sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies acetyl (C=O at 1734 cm⁻¹) and hydroxyl (O-H at 3434 cm⁻¹) groups. Nuclear Magnetic Resonance (NMR) confirms stereochemistry: H-3 (δ 4.60–4.70 ppm) and H-17 (δ 4.90–5.10 ppm) shifts validate acetylation. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer : Use N95/P1 respirators to avoid inhalation of fine particulates. Store in sealed containers at -20°C to prevent degradation. Avoid contact with strong acids/bases, and dispose via authorized waste management. Emergency protocols include rinsing eyes with water for 15 minutes and using ethanol-insoluble fire suppressants .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting point data across different synthesis batches?

- Methodological Answer : Batch variations often arise from impurities or polymorphic forms. Recrystallization in glacial acetic acid (as in ) improves purity. Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD) can distinguish polymorphs. Cross-validate with HPLC to quantify residual solvents or byproducts .

Q. What computational strategies can predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states for acetylation or ring-opening reactions. Machine learning algorithms trained on reaction databases (e.g., Reaxys) predict optimal conditions. Feedback loops integrating experimental data refine computational models, reducing trial-and-error approaches .

Q. How do structural modifications at positions 5,14,16 affect the compound’s biological activity?

- Methodological Answer : Introducing methyl groups at C-17 (as in ) enhances metabolic stability but reduces solubility. Conjugation with glucuronic acid ( ) improves bioavailability. In vitro assays (e.g., receptor binding) and ADMET profiling quantify structure-activity relationships. Comparative studies with analogs (e.g., 17-methyl derivatives) highlight substituent effects .

Q. What factorial design approaches optimize multi-step synthesis involving sensitive functional groups?

- Methodological Answer : A 2^k factorial design tests variables like temperature (40–80°C), catalyst loading (0.1–1.0 equiv), and reaction time (6–24 hrs). Response Surface Methodology (RSM) identifies interactions between factors. For example, higher temperatures may accelerate acetylation but promote side reactions at C-14 .

Data Contradiction Analysis

- Example : Conflicting NMR data for H-16 (δ 5.30 vs. 5.50 ppm) may indicate solvent polarity effects. Validate using deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts. Cross-reference with 2D-COSY to resolve overlapping signals .

Key Stability Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.